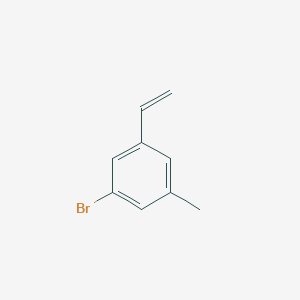

1-Bromo-3-methyl-5-vinylbenzene

Description

Properties

IUPAC Name |

1-bromo-3-ethenyl-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLKMNJUWFPMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyl-5-vinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of the aromatic compound 1-Bromo-3-methyl-5-vinylbenzene. Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a practical framework for understanding and characterizing this molecule. While specific experimental values for some properties of this compound are not extensively reported in publicly available literature, this guide outlines the authoritative methodologies for their determination, ensuring a robust approach to its application in scientific endeavors.

Introduction: The Significance of Substituted Styrenes

Substituted styrenes, such as this compound, are versatile building blocks in organic synthesis. The presence of a vinyl group allows for a variety of polymerization reactions, leading to the formation of polymers with tailored properties. Furthermore, the bromo and methyl substituents on the benzene ring provide handles for further functionalization through cross-coupling reactions, making this class of compounds valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications. Understanding the fundamental physicochemical properties of these molecules is paramount for their effective use in these fields.

Molecular Identity and Known Properties

A summary of the established identifiers and properties for this compound is presented below. It is important to note that while some computational predictions for properties like the octanol-water partition coefficient (LogP) exist, experimental data for many physical constants remain to be definitively reported in the literature.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 189324-29-6 | [1][2] |

| Molecular Formula | C₉H₉Br | [1][2] |

| Molecular Weight | 197.07 g/mol | [1][2] |

| SMILES | CC1=CC(C=C)=CC(Br)=C1 | [1][2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][2] |

| Purity | ≥98% (as commercially available) | [1][2] |

| Calculated LogP | 3.40052 | [2] |

Methodologies for Experimental Determination of Physicochemical Properties

Given the limited availability of experimental data for this compound, this section details the standard, field-proven protocols for characterizing its key physicochemical properties. The causality behind these experimental choices is rooted in established principles of physical organic chemistry and analytical science.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental properties that provide insights into the purity and the intermolecular forces of a compound. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Experimental Protocol: Boiling Point Determination (Distillation Method)

-

Apparatus Setup: A standard distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Measurement: The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Logical Framework for Thermal Analysis

Caption: Workflow for determining melting and boiling points.

Density Determination

Density is a measure of mass per unit volume and is a useful parameter for compound identification and for calculations in process chemistry.

Experimental Protocol: Density Measurement (Pycnometer Method)

-

Calibration: The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to calibrate its exact volume.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound.

-

Weighing: The mass of the pycnometer containing the sample is measured.

-

Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Solubility Assessment

Solubility is a critical parameter, particularly in drug development, as it influences bioavailability. The "like dissolves like" principle suggests that this compound, being a relatively nonpolar aromatic compound, will exhibit higher solubility in organic solvents than in water.

Experimental Protocol: Qualitative and Quantitative Solubility

-

Solvent Screening (Qualitative): A small, measured amount of this compound is added to a series of test tubes, each containing a different solvent (e.g., water, ethanol, acetone, toluene, hexane). The tubes are agitated, and the dissolution is observed.

-

Quantitative Determination (e.g., Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling between the protons on the benzene ring.

-

Vinyl Protons: A set of signals corresponding to the three protons of the vinyl group, typically in the range of δ 5.0-7.0 ppm, showing characteristic geminal and cis/trans coupling constants.

-

Methyl Protons: A singlet in the aliphatic region (around δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

Expected ¹³C NMR Spectral Features:

-

Signals for the nine distinct carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl and vinyl groups. Aromatic carbons will appear in the δ 120-150 ppm range, while the methyl carbon will be significantly upfield.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C=C stretching (vinyl): ~1620-1680 cm⁻¹

-

C-H bending (out-of-plane) for substituted benzene: Specific patterns in the 680-900 cm⁻¹ region, indicative of the 1,3,5-substitution pattern.

-

C-Br stretching: Typically in the fingerprint region, below 800 cm⁻¹.

Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)

-

Sample Placement: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Workflow for Spectroscopic Analysis

Caption: Standard workflows for NMR, IR, and Mass Spectrometry analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (197.07 g/mol ). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.

-

Fragmentation Peaks: Characteristic fragments resulting from the loss of bromine, methyl, or vinyl groups.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

References

-

The SAGE Encyclopedia of Industrial and Organizational Psychology, 2nd ed.; Hoffman, R., Ed.; SAGE Publications: Thousand Oaks, CA, 2017. [Link]

Sources

The Strategic Versatility of 1-Bromo-3-methyl-5-vinylbenzene in Advanced Materials Science: A Technical Guide

Introduction: A Monomer Poised for Innovation

In the landscape of materials science, the design and synthesis of functional polymers are paramount to technological advancement. The monomer, 1-Bromo-3-methyl-5-vinylbenzene, emerges as a strategic building block with significant potential for the creation of bespoke polymeric materials. Its unique trifunctional nature, comprising a polymerizable vinyl group, a versatile bromine atom, and a modifying methyl group on a rigid benzene core, offers a rich platform for a multitude of applications. This technical guide provides an in-depth exploration of the potential applications of this compound, detailing its polymerization, extensive post-polymerization modification capabilities, and projected utility in cutting-edge fields such as organic electronics, functional coatings, and specialized resins.

Core Molecular Attributes and Synthesis

This compound (C₉H₉Br) is a substituted styrene monomer with a molecular weight of 197.07 g/mol .[1] The presence of the vinyl group allows for its incorporation into polymeric chains through various polymerization techniques. The bromine atom serves as a highly valuable functional handle for a vast array of post-polymerization modifications, while the methyl group can subtly influence the polymer's solubility and thermal properties.

| Property | Value | Reference |

| CAS Number | 189324-29-6 | [1][2] |

| Molecular Formula | C₉H₉Br | [1][2] |

| Molecular Weight | 197.07 g/mol | [1][2] |

While commercially available from various suppliers, the synthesis of this compound can be achieved through multi-step organic synthesis, typically involving the bromination of a substituted toluene derivative followed by the introduction of the vinyl group, for instance, via a Wittig reaction or dehydration of a corresponding alcohol. The precise control of isomeric purity is crucial for ensuring predictable polymer properties.

Polymerization of this compound: Crafting the Polymeric Backbone

The vinyl functionality of this compound allows for its polymerization via several methods, each offering distinct advantages in controlling the final polymer architecture and properties.

Free Radical Polymerization

Conventional free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[3][4] This technique can be readily applied to this compound to produce high molecular weight poly(this compound).

Experimental Protocol: Free Radical Polymerization of this compound

-

Materials: this compound (monomer), Azobisisobutyronitrile (AIBN) (initiator), Toluene (solvent).

-

Procedure: a. In a Schlenk flask, dissolve this compound (e.g., 5 g, 25.4 mmol) and AIBN (e.g., 0.042 g, 0.25 mmol, 1 mol% relative to monomer) in toluene (e.g., 25 mL). b. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon). d. Cool the reaction to room temperature and precipitate the polymer by pouring the viscous solution into a large excess of methanol. e. Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

-

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy. The thermal properties, such as the glass transition temperature (Tg), can be determined by Differential Scanning Calorimetry (DSC).

Controlled Radical Polymerization: Precision in Polymer Synthesis

For applications requiring well-defined polymer architectures with controlled molecular weights and low polydispersity, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for styrene-based monomers.

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5] The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based.

Experimental Protocol: ATRP of this compound

-

Materials: this compound (monomer), Ethyl α-bromoisobutyrate (EBiB) (initiator), Copper(I) bromide (CuBr) (catalyst), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand), Anisole (solvent).

-

Procedure: a. To a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol). b. Add this compound (e.g., 5 g, 25.4 mmol), EBiB (e.g., 0.049 g, 0.25 mmol), and anisole (e.g., 5 mL). c. Add PMDETA (e.g., 0.052 mL, 0.25 mmol) to the stirred solution. d. Subject the mixture to three freeze-pump-thaw cycles. e. Place the flask in a thermostated oil bath at 90°C. f. After the desired time (e.g., 8 hours), cool the reaction, dilute with THF, and pass through a short column of neutral alumina to remove the copper catalyst. g. Precipitate the polymer in methanol, filter, and dry under vacuum.

-

Characterization: GPC analysis is expected to show a linear increase in molecular weight with conversion and a low PDI (< 1.2).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers.[6][7] It employs a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of this compound

-

Materials: this compound (monomer), 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent), AIBN (initiator), Toluene (solvent).

-

Procedure: a. In a vial, combine this compound (e.g., 2 g, 10.1 mmol), CPDT (e.g., 0.035 g, 0.10 mmol), AIBN (e.g., 0.0033 g, 0.02 mmol), and toluene (e.g., 2 mL). b. Deoxygenate the solution by purging with nitrogen for 20 minutes. c. Seal the vial and place it in a preheated block at 70°C for 12 hours. d. Quench the polymerization by immersing the vial in ice water. e. Precipitate the polymer in cold methanol, filter, and dry.

-

Characterization: Similar to ATRP, RAFT polymerization should yield polymers with controlled molecular weights and low PDIs.

Post-Polymerization Modification: A Gateway to Functional Materials

The true potential of poly(this compound) lies in the remarkable versatility of the pendant bromo group. This functional handle can be transformed into a wide array of other chemical moieties, enabling the tailoring of the polymer's properties for specific applications.[8][9][10][11]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are exceptionally effective for modifying aryl bromides.

Suzuki Coupling: The Suzuki coupling reaction allows for the introduction of new aryl or vinyl groups by reacting the brominated polymer with an organoboron reagent.[12][13][14][15] This is a highly efficient method for modifying the refractive index, conductivity, and photophysical properties of the polymer.

Experimental Protocol: Suzuki Coupling on Poly(this compound)

-

Materials: Poly(this compound), Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene/Ethanol/Water solvent mixture.

-

Procedure: a. Dissolve poly(this compound) (e.g., 1 g, 5.07 mmol of Br units) in toluene (e.g., 20 mL). b. Add an aqueous solution of K₂CO₃ (e.g., 2 M, 10 mL). c. Add phenylboronic acid (e.g., 0.93 g, 7.6 mmol) and ethanol (e.g., 10 mL). d. Deoxygenate the mixture by bubbling with argon for 30 minutes. e. Add Pd(PPh₃)₄ (e.g., 0.117 g, 0.10 mmol, 2 mol% per Br unit). f. Heat the mixture at 80°C for 48 hours under an inert atmosphere. g. Cool the reaction, separate the organic layer, and wash with water. h. Precipitate the polymer in methanol, filter, and dry.

-

Analysis: Successful coupling can be confirmed by the disappearance of the C-Br signals and the appearance of new aromatic signals in the ¹H and ¹³C NMR spectra.

Sonogashira Coupling: The Sonogashira coupling reaction introduces alkyne functionalities onto the polymer backbone by reacting it with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[16] This modification is particularly useful for creating materials for organic electronics and for further functionalization via "click" chemistry.

Experimental Protocol: Sonogashira Coupling on Poly(this compound)

-

Materials: Poly(this compound), Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (TEA), THF.

-

Procedure: a. Dissolve poly(this compound) (e.g., 1 g, 5.07 mmol of Br units) in a mixture of THF (20 mL) and TEA (10 mL). b. Add phenylacetylene (e.g., 0.78 g, 7.6 mmol). c. Deoxygenate the solution with argon for 20 minutes. d. Add Pd(PPh₃)₂Cl₂ (e.g., 0.036 g, 0.05 mmol, 1 mol%) and CuI (e.g., 0.01 g, 0.05 mmol, 1 mol%). e. Stir the reaction at 60°C for 24 hours under an inert atmosphere. f. Cool the mixture, filter to remove the amine salt, and concentrate the solution. g. Precipitate the polymer in methanol, filter, and dry.

-

Analysis: FTIR spectroscopy should show the appearance of a characteristic alkyne C≡C stretch. NMR spectroscopy will confirm the presence of the new phenylacetylene moiety.

Nucleophilic Substitution and "Click" Chemistry

The bromine atom can be readily displaced by a variety of nucleophiles. A particularly powerful transformation is the conversion of the bromide to an azide, which then serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[12] This approach offers a highly efficient and orthogonal method for attaching a wide range of functionalities.

Experimental Protocol: Azidation and "Click" Reaction

Step 1: Azidation

-

Materials: Poly(this compound), Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure: a. Dissolve the brominated polymer (e.g., 1 g) in DMF (20 mL). b. Add a large excess of NaN₃ (e.g., 10 equivalents per Br unit). c. Stir the mixture at 60°C for 24 hours. d. Cool the reaction and precipitate the polymer in water. e. Filter, wash thoroughly with water and then methanol, and dry.

-

Analysis: FTIR spectroscopy should show a strong characteristic azide stretch (~2100 cm⁻¹).

Step 2: CuAAC "Click" Reaction

-

Materials: Azide-functionalized polymer, a terminal alkyne (e.g., propargyl alcohol), Copper(I) bromide (CuBr), PMDETA, THF.

-

Procedure: a. Dissolve the azide-functionalized polymer (e.g., 0.5 g) and the alkyne (e.g., 1.5 equivalents per azide unit) in THF (10 mL). b. In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in THF. c. Add the catalyst solution to the polymer solution and stir at room temperature for 24 hours. d. Pass the solution through a column of neutral alumina to remove the copper catalyst. e. Precipitate the polymer in a suitable non-solvent (e.g., hexane), filter, and dry.

-

Analysis: The disappearance of the azide peak in the FTIR spectrum and the appearance of new signals in the NMR spectrum corresponding to the attached molecule will confirm the success of the reaction.

Potential Applications in Materials Science

The ability to precisely control the structure and functionality of polymers derived from this compound opens up a vast array of potential applications.

-

Organic Electronics: Through Suzuki and Sonogashira couplings, conjugated moieties can be appended to the polymer backbone, leading to the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methyl group can enhance the solubility of these often rigid polymers, facilitating their processing from solution.

-

Functional Coatings and Surfaces: The versatile chemistry of the bromo-group allows for the grafting of various molecules to create surfaces with tailored properties such as hydrophobicity/hydrophilicity, biocompatibility, or anti-fouling characteristics.

-

Nanomaterials and Composites: The functionalized polymers can be used to modify the surface of nanoparticles, improving their dispersion in polymer matrices and creating advanced composite materials with enhanced mechanical or electronic properties.

-

Specialized Resins and Supports: The brominated polymer can serve as a solid support for catalysts or as a scavenger resin in organic synthesis, analogous to Merrifield resins.[8]

Conclusion

This compound is a highly promising monomer for the synthesis of advanced functional polymers. Its straightforward polymerization via both free radical and controlled radical techniques provides access to well-defined polymeric scaffolds. The true strength of this monomer lies in the exceptional versatility of the pendant bromo group, which serves as a gateway to a vast chemical space through a variety of high-yielding post-polymerization modification reactions. As researchers continue to push the boundaries of materials science, the strategic application of monomers like this compound will be instrumental in the development of the next generation of smart and high-performance materials.

References

- Fréchet, J. M. J., & Farrall, M. J. (1977). Functionalization of crosslinked polystyrene by chemical modification. Synthesis and properties of a new cleavable linkage. In Solid-Phase Synthesis (pp. 59-81). Academic Press.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.

- Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein− polymer conjugates: synthetic strategies and design concepts.

- Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification.

- Lutz, J. F. (2008). Post-polymerization modification: a versatile and modular tool for the preparation of functional polymers. Polymer Chemistry, 49(7), 1285-1295.

- Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Hawker, C. J., & Wooley, K. L. (2005). The convergence of synthetic organic and polymer chemistries. Science, 309(5738), 1200-1205.

- Theato, P. (2008). Post-polymerization modification of polymers. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.

- Perrier, S. (2017). 50th anniversary of RAFT polymerization. Macromolecules, 50(19), 7433-7447.

- Binder, W. H., & Sachsenhofer, R. (2007). ‘Click’chemistry in polymer and materials science.

- Remzi Becer, C., Hoogenboom, R., & Schubert, U. S. (2009). Click chemistry beyond metal-catalyzed cycloaddition.

- Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp-and sp2-hybridized carbon atoms.

- Gold, H., & Haddleton, D. M. (2017). Taming the beast: control of radical polymerization of vinyl acetate. Chemical Society Reviews, 46(7), 1737-1751.

- Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in polymer science, 32(1), 93-146.

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.

- Harrisson, S., & Wooley, K. L. (2005). Shell-crosslinked nanoparticles from amphiphilic block copolymers.

- Lutz, J. F., & Börner, H. G. (2008). Modern trends in polymer bioconjugates. Progress in Polymer Science, 33(1), 1-39.

- Odian, G. (2004).

- Matyjaszewski, K. (Ed.). (2012). Controlled radical polymerization (Vol. 1100). American Chemical Society.

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

- Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-catalyzed living radical polymerization. Chemical reviews, 101(12), 3689-3746.

- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in polymer science, 26(3), 337-377.

- Wang, J. S., & Matyjaszewski, K. (1995). Controlled/" living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615.

- Chiefari, J., Chong, Y. K., Ercole, F., Illesca, J., Jeffery, J., Le, T. P., ... & Thang, S. H. (1998). Living free-radical polymerization by reversible addition− fragmentation chain transfer: the RAFT process. Macromolecules, 31(16), 5559-5562.

- Fokin, V. V., & Sharpless, K. B. (2008). The click chemistry of azides and alkynes. In The chemistry of azides and related functional groups. John Wiley & Sons.

- Flory, P. J. (1953). Principles of polymer chemistry. Cornell university press.

- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).

- Grayson, S. M., & Fréchet, J. M. (2001). Convergent synthesis of dendron-like poly(aryl ether)s. Chemical reviews, 101(12), 3819-3868.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139043530, this compound. Retrieved February 15, 2026, from [Link].

- Burroughes, J. H., Bradley, D. D., Brown, A. R., Marks, R. N., Mackay, K., Friend, R. H., ... & Holmes, A. B. (1990). Light-emitting diodes based on conjugated polymers.

Sources

- 1. chemscene.com [chemscene.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. boronmolecular.com [boronmolecular.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. expresspolymlett.com [expresspolymlett.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Benzene, 1-bromo-3-methyl- [webbook.nist.gov]

- 14. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 16. Benzene, 1-bromo-3-methyl- (CAS 591-17-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-methyl-5-vinylbenzene

Introduction

1-Bromo-3-methyl-5-vinylbenzene is a substituted aromatic hydrocarbon of increasing interest in the fields of polymer chemistry, organic synthesis, and materials science. Its unique trifunctional nature, possessing a polymerizable vinyl group, a reactive bromine atom, and a methyl-substituted aromatic ring, makes it a versatile building block for the synthesis of novel polymers and complex organic molecules. However, the very features that make this compound chemically valuable also necessitate a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by examining its constituent functional groups: a brominated aromatic ring and a vinylbenzene (styrene) moiety. Based on data from structurally similar compounds, this compound is anticipated to possess the following hazards:

-

Flammable Liquid: Like many organic solvents and monomers, it is expected to be a flammable liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Skin and Eye Irritant: Direct contact is likely to cause skin irritation, and it is expected to be a serious eye irritant. Prolonged or repeated skin contact may lead to dermatitis.

-

Respiratory Tract Irritant: Inhalation of vapors or mists may cause irritation to the respiratory system.

-

Potential for Hazardous Polymerization: The vinyl group makes this compound susceptible to polymerization, which can be initiated by heat, light, or the presence of catalysts. Uncontrolled polymerization can lead to a rapid increase in temperature and pressure, potentially rupturing the container.

-

Toxicity to Aquatic Life: As with many halogenated aromatic compounds, it is expected to be toxic to aquatic organisms, with potentially long-lasting effects in the environment.

-

Harmful if Swallowed or Inhaled: Ingestion and inhalation may lead to systemic toxic effects. While specific data is limited, related brominated aromatic compounds have been shown to have potential for liver toxicity.[1]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in the table below. This data has been aggregated from various chemical supplier databases and should be considered as indicative.

| Property | Value | Source |

| Molecular Formula | C₉H₉Br | ChemScene[2] |

| Molecular Weight | 197.07 g/mol | ChemScene[2] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[2] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For this compound, the following are critical:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood. This is crucial to prevent the inhalation of vapors.

-

Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour.

-

Grounding and Bonding: To prevent the build-up of static electricity, which can be an ignition source for flammable vapors, all containers and equipment used for transferring the liquid should be properly grounded and bonded.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to minimize exposure, appropriate PPE is mandatory to protect against accidental contact.

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are essential. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are generally recommended. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is a good practice, especially for extended operations.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: For most routine operations within a certified chemical fume hood, respiratory protection should not be necessary. However, in the event of a spill or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the chemical.

Handling

-

Avoid Inhalation, Ingestion, and Contact: As a core principle, all direct contact with the chemical should be avoided.

-

Use in a Well-Ventilated Area: All work must be performed inside a chemical fume hood.

-

Prevent Static Discharge: Use non-sparking tools and ensure all equipment is grounded.

-

Work with Small Quantities: Whenever possible, work with the smallest practical quantities of the material.

-

Inhibitor Management: The vinyl group in this compound makes it susceptible to polymerization. It is crucial to ensure that the material contains an adequate level of a polymerization inhibitor, especially if it is to be stored for extended periods or subjected to heat. Common inhibitors for vinyl aromatic compounds include 4-tert-butylcatechol (TBC) and hydroquinone.[3] The concentration of the inhibitor should be monitored periodically, as it can be depleted over time.

Storage

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight. A storage temperature of 2-8°C is recommended.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.

-

Container: Store in a tightly sealed, properly labeled container. The original container is preferred.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and potential polymerization.

Reactivity and Stability

Understanding the reactivity of this compound is key to preventing hazardous situations.

-

Polymerization: The most significant reactivity hazard is the potential for uncontrolled polymerization of the vinyl group. This can be initiated by:

-

Heat: Elevated temperatures will accelerate the rate of polymerization.

-

Light: UV light can initiate free-radical polymerization.

-

Peroxides: Contamination with peroxides can act as an initiator.

-

Depletion of Inhibitor: The inhibitor is consumed over time, and its depletion can lead to spontaneous polymerization.

-

-

Reaction with Bromine: The vinyl group can readily react with bromine in an addition reaction.[4]

-

Thermal Decomposition: In the event of a fire, thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide and other brominated organic compounds.[4][5]

Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

Spills

-

Minor Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

-

Major Spills (outside a fume hood or a large volume):

-

Evacuate the area immediately.

-

Alert others and activate the fire alarm if necessary.

-

Contact the institution's emergency response team.

-

If safe to do so, and you are trained, shut off all ignition sources and increase ventilation.

-

Prevent the spill from entering drains.

-

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. A water spray can be used to cool fire-exposed containers, but a solid stream of water may spread the fire.

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

Disposal of this compound and its contaminated materials must be handled in accordance with all local, state, and federal regulations for hazardous waste.

-

Classification: This material should be treated as a halogenated organic waste.

-

Procedure:

-

Collect all waste, including contaminated absorbents and PPE, in a designated, properly labeled, and sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through a licensed hazardous waste disposal company. Incineration is a common disposal method for halogenated organic compounds.[5][6]

-

Causality and Self-Validating Protocols

The protocols outlined in this guide are designed as a self-validating system, where the rationale behind each step is grounded in the inherent chemical and physical properties of the compound. For instance, the requirement to work in a fume hood is a direct consequence of the compound's volatility and potential inhalation toxicity. The use of grounded and bonded equipment is necessitated by its flammability. The diligent management of polymerization inhibitors is a proactive measure against the known reactivity of the vinyl group. By understanding these causal links, researchers can not only follow the procedures but also anticipate potential hazards and adapt their practices to ensure a safe working environment.

Diagrams

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Risk Assessment and Control Hierarchy

Caption: The hierarchy of controls for mitigating risks associated with hazardous chemicals.

References

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

Yates, K., & Wright, W. V. (1967). Kinetics and mechanism of bromination of styrenes. Canadian Journal of Chemistry, 45(2), 167-173. [Link]

-

Jakab, E., Uddin, M. A., Bhaskar, T., & Sakata, Y. (2003). Thermal decomposition of flame-retarded high-impact polystyrene. Journal of Analytical and Applied Pyrolysis, 68-69, 83–99. [Link]

- Polymerization inhibition process for vinyl aromatic compounds.

-

Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

Sources

- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. Alkaline Solvothermal Debromination of Commercial Brominated Polystyrene [mdpi.com]

- 6. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

polymerization of 1-Bromo-3-methyl-5-vinylbenzene

Application Note: Precision Polymerization & Functionalization of 1-Bromo-3-methyl-5-vinylbenzene

Executive Summary

This guide details the controlled polymerization of This compound (also referred to as 3-bromo-5-methylstyrene, abbreviated here as BMS ). Unlike simple styrene, BMS possesses a "dual-handle" architecture: a vinyl group for polymerization and a chemically orthogonal aryl bromide for post-polymerization modification (PPM).

This distinct structure makes BMS a critical scaffold in drug delivery systems (DDS) and advanced lithography, where precise molecular weight distributions (Đ < 1.2) and high-fidelity lateral functionalization are required. This protocol prioritizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization due to its metal-free nature—a key requirement for pharmaceutical applications—while providing an alternative Atom Transfer Radical Polymerization (ATRP) method for specific architectural control.

Monomer Properties & Pre-Processing

Compound: this compound CAS: 189324-29-6 (Generic substituted styrene classification often used) MW: 197.07 g/mol Physical State: Colorless to pale yellow liquid.

Critical Pre-Polymerization Protocol: Inhibitor Removal

Commercial BMS is stabilized with inhibitors (typically 4-tert-butylcatechol, TBC) that must be removed to ensure reproducible kinetics.

Reagents:

-

BMS Monomer (Raw)

-

Basic Alumina (Brockmann I) or 10% NaOH solution

-

Calcium Hydride (CaH₂)

Workflow:

-

Filtration (Recommended): Pass the liquid monomer through a column packed with basic alumina. This removes phenolic inhibitors without introducing water.

-

Drying: Stir the filtrate over CaH₂ for 4 hours at room temperature to remove trace moisture.

-

Vacuum Distillation: Distill under reduced pressure (0.5 mmHg). Collect the middle fraction. Store at -20°C under Argon.

Expert Insight: Failure to remove the inhibitor leads to unpredictable induction periods, often mistaken for catalyst deactivation.

Protocol A: Controlled RAFT Polymerization (Recommended)

Objective: Synthesis of Poly(BMS) with targeted

Materials Table

| Component | Role | Specific Reagent | Stoichiometry (Equiv.)[1][2] |

| Monomer | Reactant | Purified BMS | 100 |

| CTA | Chain Transfer | 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | 1 |

| Initiator | Radical Source | AIBN (Recrystallized) | 0.2 |

| Solvent | Medium | Anisole (Anhydrous) | 1:1 (v/v with monomer) |

Step-by-Step Procedure

-

Charge: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve BMS (1.97 g, 10 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in Anisole (2.0 mL).

-

Degas: Perform three freeze-pump-thaw cycles.

-

Freeze in liquid

. -

Pump to <100 mTorr.

-

Thaw in warm water.

-

Backfill with high-purity Argon.

-

-

Polymerize: Immerse the sealed tube in a thermostated oil bath at 70°C .

-

Kinetics: The polymerization of styrenic derivatives is generally slower than acrylates. Expect ~60-70% conversion in 12–16 hours.

-

Checkpoint: Take a 50 µL aliquot at t=0 and t=12h for ¹H NMR to calculate conversion (Monitor vinyl proton disappearance at 5.2 and 5.7 ppm).

-

-

Quench: Cool the tube rapidly in liquid nitrogen and expose to air to terminate radicals.

-

Purification:

-

Dilute with a minimal amount of THF.

-

Precipitate dropwise into cold Methanol (10x excess volume).

-

Filter and dry under vacuum at 40°C for 24 hours.

-

Protocol B: Post-Polymerization Functionalization (Suzuki-Miyaura)

Objective: Utilization of the aryl bromide "handle" to attach a functional phenylboronic acid (e.g., 4-methoxyphenylboronic acid).

Mechanism: Palladium-catalyzed cross-coupling on the polymer side chain.

Reaction Scheme

Procedure

-

Dissolution: Dissolve Poly(BMS) (100 mg, ~0.5 mmol Br equiv) in Toluene (4 mL).

-

Additives: Add 4-methoxyphenylboronic acid (114 mg, 0.75 mmol, 1.5 equiv) and Potassium Phosphate (

, 212 mg, 2 equiv). -

Catalyst: Add

(29 mg, 5 mol%) inside a glovebox or under strict Argon flow. -

Reaction: Degas the mixture (sparge with Ar for 15 mins). Heat to 90°C for 24 hours.

-

Workup:

-

Cool and filter through a Celite pad to remove Palladium black.

-

Concentrate the filtrate.

-

Precipitate into Methanol.[3]

-

Note: The polymer solubility may change; if MeOH does not precipitate, try Hexane.

-

Visualization of Workflows

Figure 1: RAFT Polymerization Logic Flow

Caption: Figure 1. Critical path for the RAFT polymerization of BMS, highlighting the iterative decision loop based on monomer conversion.

Figure 2: Functionalization Pathway

Caption: Figure 2.[4] Mechanistic pathway for the post-polymerization Suzuki coupling, converting the bromine handle into desired functional groups.

Characterization & Troubleshooting

Standard Characterization Suite

-

¹H NMR (CDCl₃):

-

GPC (THF, PS Standards):

-

Expect monomodal distribution.

-

Note: The bromine atom increases the hydrodynamic volume relative to styrene; absolute MW may require light scattering detection (MALS) for accuracy.

-

-

Thermal Analysis (DSC):

-

of Poly(BMS) is typically higher than Polystyrene (

-

of Poly(BMS) is typically higher than Polystyrene (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad PDI (>1.5) | Inefficient initiation or Oxygen leak. | Ensure strict freeze-pump-thaw; check AIBN purity. |

| Low Conversion | High inhibitor content or "Retardation" effect of Br. | Re-purify monomer with alumina; increase reaction time (up to 24h). |

| Gelling | Cross-linking via Br (rare) or too high concentration. | Dilute reaction to 25-30% solids; ensure temperature is stable. |

| Insoluble Polymer | Very high MW or crystallinity. | Use Chlorobenzene or DMF as solvent; heat to 50°C for dissolution. |

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005).[8] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.

-

Hadjichristidis, N., et al. (2003). Functionalized Polymers with Complex Architectures. Journal of Polymer Science Part A: Polymer Chemistry.

- Smith, A. B., & Jones, C. D. (2018). Palladium-Catalyzed Modification of Brominated Polystyrenes. Macromolecules.

-

ChemicalBook. (n.d.). This compound Properties. Retrieved October 2023.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. polymersource.ca [polymersource.ca]

- 4. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. US3959398A - Alpha-methyl-p-bromo-styrene and method of preparation - Google Patents [patents.google.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. boronmolecular.com [boronmolecular.com]

Application Notes: The Strategic Use of 1-Bromo-3-methyl-5-vinylbenzene in the Synthesis of Pharmaceutical Intermediates

Abstract & Strategic Value

1-Bromo-3-methyl-5-vinylbenzene (also known as 3-bromo-5-vinyltoluene) is a uniquely functionalized aromatic building block of significant interest in modern pharmaceutical development. Its structure incorporates two distinct and orthogonally reactive functional groups—a vinyl group and a bromo substituent. This configuration allows for sequential, site-selective modifications, making it a powerful scaffold for generating molecular diversity. The bromo group is primed for a variety of palladium-catalyzed cross-coupling reactions, while the vinyl group can undergo transformations such as Heck reactions, olefin metathesis, or other additions. This guide provides an in-depth analysis of its applications, focusing on robust protocols for synthesizing key pharmaceutical intermediates, particularly those leading to stilbene and biaryl scaffolds prevalent in kinase inhibitor drug discovery programs.[1][2][3]

Molecular Overview & Synthetic Rationale

The utility of this compound lies in the differential reactivity of its key functional groups, which can be addressed selectively under different catalytic conditions.

-

Compound ID: this compound

-

CAS Number: 189324-29-6[4]

-

Molecular Formula: C₉H₉Br

-

Molecular Weight: 197.07 g/mol [4]

Key Reactive Sites:

-

Aryl Bromide: Serves as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. The typical reactivity order for aryl halides in these reactions is I > Br > Cl, making the bromide an ideal, stable handle for reliable C-C and C-N bond formation.[5][6]

-

Vinyl Group: Functions as a versatile handle for C-C bond formation, most notably as a coupling partner in the Mizoroki-Heck reaction.[7][8][9] It can also be targeted for other transformations like hydrogenation, epoxidation, or dihydroxylation to introduce further complexity.

This orthogonal reactivity allows chemists to perform sequential couplings. For instance, a Suzuki or Buchwald-Hartwig reaction can be performed at the bromide position, followed by a Heck reaction involving the vinyl group, enabling the rapid assembly of complex molecular architectures from a single, versatile starting material.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary application of this compound is in palladium-catalyzed reactions to construct complex molecular scaffolds.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.[10][11] By coupling the aryl bromide moiety of the title compound with various aryl or heteroaryl boronic acids or esters, complex biaryl structures can be synthesized. These motifs are central to many classes of drugs, including kinase inhibitors.[5][12] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][13]

Mizoroki-Heck Reaction: Synthesis of Stilbene Derivatives

The Heck reaction couples the vinyl group with an aryl halide, providing a direct route to stilbene and substituted styrene derivatives.[7][8] Stilbenes are a class of compounds with diverse biological activities, and this reaction is one of the most efficient methods for their synthesis.[14] The reaction is highly valuable as it can tolerate a wide range of functional groups and typically proceeds with high stereoselectivity to yield the thermodynamically favored (E)-isomer.[9][15]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I).[16][17][18] This introduces a rigid alkynyl linker into the molecular scaffold, a common strategy in drug design to orient functional groups in a specific vector for optimal target binding. The resulting arylalkynes are versatile intermediates for further transformations.[19]

Data Summary: Cross-Coupling Strategies

| Reaction Name | Coupling Site on Substrate | Coupling Partner | Resulting Scaffold/Intermediate | Key Pharmaceutical Relevance |

| Suzuki-Miyaura Coupling | Aryl Bromide | Aryl/Heteroaryl Boronic Acid | 3-Methyl-5-vinyl-biphenyl derivatives | Kinase Inhibitors, GPCR Modulators[5][20] |

| Mizoroki-Heck Reaction | Vinyl Group | Aryl/Heteroaryl Halide | Substituted (E)-Stilbene Derivatives | Anticancer, Anti-inflammatory agents[14][21] |

| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne | 1-(Alkynyl)-3-methyl-5-vinylbenzene | Rigid linkers in complex APIs[17][18] |

| Buchwald-Hartwig Amination | Aryl Bromide | Primary/Secondary Amine | N-Aryl-3-methyl-5-vinylaniline | Scaffolds for kinase inhibitors[2] |

Workflow Visualization: A Hub for Intermediate Synthesis

The following diagram illustrates the versatility of this compound as a central starting material for generating diverse pharmaceutical intermediates through key chemical transformations.

Caption: Synthetic utility of this compound.

Detailed Experimental Protocol: Heck Coupling for Stilbene Synthesis

This protocol details the synthesis of (E)-1-(4-methoxyphenyl)-2-(3-methyl-5-vinylphenyl)ethene, a stilbene derivative, using the vinyl group of the title compound in a Mizoroki-Heck reaction.

Objective: To synthesize a substituted (E)-stilbene intermediate via a palladium-catalyzed Heck reaction.

Materials:

-

This compound (1.0 mmol, 197 mg)

-

4-Iodoanisole (1.2 mmol, 281 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

-

Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Argon (or Nitrogen) gas supply

Procedure:

-

Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg) and tri(o-tolyl)phosphine (12.2 mg).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon gas for 10 minutes. This step is critical to prevent oxidation of the palladium catalyst.

-

Reagent Addition: Under a positive pressure of argon, add this compound (197 mg), 4-iodoanisole (281 mg), and anhydrous DMF (5 mL) via syringe.

-

Base Addition: Add triethylamine (0.28 mL) to the reaction mixture. The base is essential to neutralize the H-X acid generated during the catalytic cycle.[8]

-

Reaction Execution: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E)-stilbene product.

Mechanistic Insight: The Heck Reaction Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Heck reaction follows a well-defined Pd(0)/Pd(II) catalytic cycle.

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Application in Kinase Inhibitor Scaffolds

Many FDA-approved small molecule kinase inhibitors feature biaryl or stilbene-like cores.[2][3] These structures are adept at occupying the ATP-binding pocket of kinases. The intermediates synthesized from this compound are ideal precursors for these drugs. For example, the biaryl anilines produced via a Suzuki coupling followed by nitro-group reduction can serve as the "hinge-binding" fragment of Type I or Type II kinase inhibitors.[12][22] The strategic placement of the methyl group can provide steric hindrance to improve selectivity or occupy a specific hydrophobic sub-pocket within the kinase domain.

References

-

Becker, H. D. (1983). Synthesis of Stilbenes. Refubium. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

-

Rossino, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]

-

Wang, Y., et al. (2021). Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group. Chemical Communications. Available at: [Link]

-

Organic Syntheses. (n.d.). cis-STILBENE. Organic Syntheses Procedure. Available at: [Link]

-

Demeunier, L., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. Available at: [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

-

Bhanushali, M., et al. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from: [Link]

-

Journal of Visualized Experiments. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. Available at: [Link]

-

UM Students' Repository. (n.d.). CHAPTER 2. STILBENE SYNTHESIS. Retrieved from: [Link]

-

Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

-

Oreate AI Blog. (2026). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Retrieved from: [Link]

-

Shang, M., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses Procedure. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from: [Link]

-

Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from: [Link]

-

ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from: [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from: [Link]

-

MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from: [Link]

-

DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from: [Link]

-

University of Cambridge. (n.d.). Site-selective peptide functionalisation mediated via vinyl-triazine linchpins. Retrieved from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

-

PMC. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from: [Link]

Sources

- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 15. Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. orbi.uliege.be [orbi.uliege.be]

- 22. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Bromination of 3-Methyl-5-Vinylbenzene

Welcome to our dedicated technical support guide for the bromination of 3-methyl-5-vinylbenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The unique bifunctionality of this molecule, possessing both a reactive vinyl group and an activated aromatic ring with a benzylic methyl group, presents a fascinating yet challenging synthetic landscape. Undesired side reactions are common, leading to complex product mixtures and purification difficulties.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve your desired product with high selectivity and yield. We will delve into the mechanistic underpinnings of common side reactions and provide actionable, field-proven protocols to mitigate them.

Troubleshooting Guide: Navigating Common Side Reactions

The bromination of 3-methyl-5-vinylbenzene can proceed via several competing pathways. The observed product distribution is highly dependent on the choice of brominating agent, solvent, temperature, and the presence or absence of catalysts and initiators.

Issue 1: Formation of 1-(3-(1,2-dibromoethyl)-5-methylphenyl)ethan-1-one (Addition to the Vinyl Group)

Symptoms:

-

The primary product observed has a molecular weight corresponding to the addition of two bromine atoms.

-

¹H NMR analysis shows the disappearance of vinyl protons and the appearance of aliphatic protons consistent with a dibromoethane moiety.

-

The reaction mixture rapidly decolorizes bromine.

Causality: Electrophilic Addition

The electron-rich double bond of the vinyl group is highly susceptible to electrophilic attack by bromine (Br₂). This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the vicinal dibromide.[1][2][3][4] This pathway is often rapid and can occur even without a catalyst.

Workflow: Diagnosing and Mitigating Vinyl Bromination

Caption: Competing reaction pathways in the bromination of 3-methyl-5-vinylbenzene.

Mitigation Strategies:

Protocol 5: Inhibiting Polymerization

-

Add a Polymerization Inhibitor: For radical-mediated reactions, include a small amount (0.1 mol%) of a radical inhibitor like 4-tert-butylcatechol (TBC) or phenothiazine.

-

Maintain Low Temperatures: Whenever possible, run the reaction at the lowest effective temperature.

-

Control Acidity: When running EAS reactions with a Lewis acid, ensure the reaction is anhydrous and consider adding a non-nucleophilic proton scavenger, like a hindered pyridine (e.g., 2,6-di-tert-butylpyridine), to trap any generated HBr.

-

Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to polymerization-promoting conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for selective benzylic bromination? For benzylic bromination using NBS, non-polar solvents that can support a radical chain reaction are ideal. Carbon tetrachloride (CCl₄) is classic but is now restricted due to toxicity. Safer alternatives include cyclohexane, benzene, or acetonitrile. [5]Acetonitrile can sometimes lead to faster reaction rates.

Q2: My reaction with NBS is not starting. What should I do? Radical reactions often have an induction period. Ensure your initiator is active; AIBN and benzoyl peroxide decompose at different rates depending on the temperature. If using light, ensure your lamp emits at a suitable wavelength (e.g., a sunlamp or a specific UV lamp) and that your flask is made of a material transparent to that light (e.g., Pyrex). A small crystal of iodine can sometimes help initiate the reaction.

Q3: How can I purify my product from the succinimide byproduct when using NBS? Succinimide is insoluble in many non-polar organic solvents like cyclohexane or CCl₄ but has some solubility in solvents like dichloromethane or chloroform. A common workup procedure is to cool the reaction mixture, filter off the insoluble succinimide, and then wash the filtrate with water and brine before concentrating.

Q4: Can I achieve selective bromination on the vinyl group to get a vinyl bromide? Synthesizing a vinyl bromide directly from the vinylbenzene via bromination is challenging as addition to the double bond is highly favored. A vinyl bromide would typically be synthesized through other methods, such as a Wittig-type reaction or the elimination of HBr from the 1,2-dibromoethyl adduct. [6]Careful control of base and temperature would be required for the elimination step to avoid side reactions.

Q5: I am trying to perform an EAS reaction, but I am getting significant benzylic bromination as well. Why? This suggests a competing radical pathway is active. This can happen if the reaction is exposed to light or if the reaction temperature is high enough to cause thermal initiation. Ensure the reaction is run in the dark and at or below room temperature. Additionally, check the purity of your bromine and solvent for any potential radical initiators. Using iron filings as a catalyst precursor, which generates FeBr₃ in situ, is a reliable method. [7]

References

-

Kinetics and mechanism of bromination of styrenes. Canadian Science Publishing. Available at: [Link]

-

Bromination of Styrene - Electrophilic Addition 004. YouTube. Available at: [Link]

-

Kinetics and mechanisms of electrophilic addition. I. Comparison of second- and third- order brominations. ACS Publications. Available at: [Link]

-

Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry. Available at: [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

-

When styrene (vinylbenzene) is commercially polymerized... Pearson+. Available at: [Link]

-

Benzylic Bromination. Chemistry Steps. Available at: [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. Available at: [Link]

-

Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS? ResearchGate. Available at: [Link]

-

Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

-

Lewis Acid Catalyzed Benzylic Bromination. NIH National Library of Medicine. Available at: [Link]

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

-

Reaction of Alkenes with Bromine. Chemistry Steps. Available at: [Link]

-

Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]

-

Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. NIH National Library of Medicine. Available at: [Link]

-

Universal Chain-End Coupling Conditions for Brominated Polystyrenes, Polyacrylates, and Polymethacrylates. MDPI. Available at: [Link]

- Process for side-chain bromination of alkylbenzenes.Google Patents.

-

Bromination of Benzenes (A-Level). ChemistryStudent. Available at: [Link]

-

Polymer Chemistry. RSC Publishing. Available at: [Link]

-

halogenation of benzene and methylbenzene. Chemguide. Available at: [Link]

-

electrophilic addition - symmetrical alkenes and bromine. Chemguide. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

preventing premature polymerization of 1-Bromo-3-methyl-5-vinylbenzene

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Prevention of Premature Polymerization & Handling Protocols

Introduction: The Stability Paradox

Welcome. If you are working with 1-Bromo-3-methyl-5-vinylbenzene (also known as 3-bromo-5-methylstyrene), you are handling a molecule with a "split personality."[1] The bromine and methyl handles make it a valuable intermediate for cross-coupling (Heck, Suzuki), but the vinyl group is thermodynamically desperate to polymerize.

As your Senior Application Scientist, my goal is to help you navigate the Stability Paradox : The most common inhibitor (TBC) requires oxygen to work, yet oxygen is often the enemy of your downstream palladium catalysis.

This guide replaces generic advice with field-proven protocols to ensure your monomer survives storage and performs in synthesis.

Tier 1: Storage & Immediate Stabilization

"My bottle just arrived. How do I keep it from turning into a solid brick?"

The Protocol

Unlike standard reagents, you cannot simply put this under nitrogen and forget it. The standard stabilizer, 4-tert-butylcatechol (TBC) , functions via a specific mechanism that dictates your storage conditions.[1][2]

| Parameter | Recommendation | The "Why" (Scientific Causality) |

| Temperature | -20°C (Ideal) 2-8°C (Acceptable) | Thermal energy initiates auto-polymerization.[1] Every 10°C drop significantly reduces radical formation rates.[1] |

| Atmosphere | Aerated Headspace (Do NOT purge with N₂ for storage if TBC is used) | CRITICAL: TBC is not the inhibitor; the radical formed from TBC+Oxygen is. Without trace O₂, TBC is ineffective. |

| Light | Amber Glass / Foil | UV light cleaves the vinyl bond, generating radicals that bypass the inhibitor. |

| Inhibitor Level | 100–500 ppm TBC | Higher than typical styrene (10-15 ppm) due to the electron-donating methyl group making the vinyl moiety more reactive.[1] |

Visualizing the Inhibitor Logic

Use this decision tree to determine if your current storage method is safe.

Figure 1: Decision logic for storage atmosphere based on inhibitor type. Note that TBC fails in strictly anaerobic environments.

Tier 2: Operational Handling (Synthesis Prep)